molecular formula C19H24N4O2 B2508315 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1396715-10-8

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2508315
M. Wt: 340.427
InChI Key: CGRZOWUVEVUZFM-UHFFFAOYSA-N
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Description

The compound "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a pyrazinyl group attached to a piperidine ring, which is further linked to an acetamide moiety with an o-tolyloxy substituent. This type of structure is often explored for its potential interactions with biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . Another study reported the synthesis of N-(pyrazol-5-yl)cyanoacetamide derivatives, which involved the reaction of aminopyrazolopyrimidinone or cyanoacetamide derivatives with arylaldehydes and malononitrile . Although the exact synthesis of "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was determined using various analytical techniques, including single-crystal X-ray diffraction . The compound crystallized in the monoclinic space group and exhibited intramolecular hydrogen bonding. A similar approach could be used to analyze the molecular structure of "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" to confirm its geometry and intermolecular interactions.

Chemical Reactions Analysis

The literature does not provide specific reactions for "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide". However, compounds with acetamide groups can typically undergo nucleophilic substitution reactions, and the presence of a piperidine ring could be involved in reactions typical of secondary amines. The pyrazinyl group may also participate in electrophilic substitution reactions due to its aromatic nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, were characterized by FTIR, NMR, thermogravimetric analysis, and UV-Visible spectroscopy . These techniques provided information on the functional groups present, thermal stability, and electronic transitions. The compound's crystal structure revealed strong intermolecular hydrogen bonding, which could influence its physical properties, such as solubility and melting point . The properties of "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" would likely be influenced by its molecular structure and could be studied using similar methods.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-4-2-3-5-17(15)25-14-19(24)22-12-16-6-10-23(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRZOWUVEVUZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

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